molecular formula C11H16N2O2 B13472828 tert-Butyl 6-amino-4-methylnicotinate

tert-Butyl 6-amino-4-methylnicotinate

Cat. No.: B13472828
M. Wt: 208.26 g/mol
InChI Key: ULTNOICDXDLRHA-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-4-methylnicotinate: is an organic compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid This compound features a tert-butyl ester group, an amino group at the 6-position, and a methyl group at the 4-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with tert-butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or boron trifluoride etherate. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-4-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-4-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules .

Medicine: The amino and ester groups provide sites for further functionalization, which can be exploited to design drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • tert-Butyl 6-bromonicotinate
  • tert-Butyl 6-chloronicotinate
  • tert-Butyl 6-hydroxynicotinate

Comparison: tert-Butyl 6-amino-4-methylnicotinate is unique due to the presence of both an amino group and a methyl group on the nicotinic acid ringFor example, tert-Butyl 6-bromonicotinate and tert-Butyl 6-chloronicotinate primarily undergo halogenation reactions, while tert-Butyl 6-hydroxynicotinate is more prone to oxidation .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 6-amino-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7-5-9(12)13-6-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)

InChI Key

ULTNOICDXDLRHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC(C)(C)C)N

Origin of Product

United States

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